1,7-Naphthyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLRUVQRRMQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498391 | |
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123434-45-7 | |
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 1,7 Naphthyridin 5 Amine and Its Derivatives
Classical and Contemporary Approaches to 1,7-Naphthyridine (B1217170) Core Construction
Cyclization Reactions for Bicyclic System Formation
Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder reaction, serves as a potent tool for the construction of nitrogen-containing heterocycles, including the 1,7-naphthyridine core. This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene to form a tetrahydroquinoline ring. In the context of 1,7-naphthyridines, this strategy has been effectively utilized to build fused polycyclic systems.
An iron(III)-catalyzed Povarov reaction has been demonstrated for the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netnaphthyridines. This method utilizes 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and various anilines, proceeding through an imine formation, intramolecular [4+2] cycloaddition, and subsequent oxidation to yield the aromatic product. acs.orgthieme-connect.com The reaction exhibits broad substrate scope and high atom economy, with yields often being excellent. acs.org For example, the reaction of 1-(2-(phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde with aniline (B41778) in the presence of catalytic FeCl₃ in toluene (B28343) at 100 °C affords the corresponding 9-phenyldibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine in high yield. acs.org
While effective for complex fused systems, the Povarov reaction's application for simpler, non-fused 1,7-naphthyridines can be challenging. Studies have shown that the reaction is sensitive to the nature of the reactants, and the use of pyridine-based amines instead of anilines can lead to lower yields and issues with product stability. semanticscholar.org Nevertheless, the intramolecular version of the Povarov reaction remains a powerful strategy for creating complex, fused 1,7-naphthyridine derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde, Aniline | FeCl₃, Toluene, 100 °C | 9-Phenyldibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine | 92% | acs.org |
| 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde, 4-Methylaniline | FeCl₃, Toluene, 100 °C | 11-Methyl-9-phenyldibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine | 93% | thieme-connect.com |
| 1-(2-(Phenylethynyl)-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, 4-Methoxyaniline | FeCl₃, Toluene, 100 °C | 11-Methoxy-4-nitro-9-phenyldibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine | 90% | thieme-connect.com |
Ring Transformation Strategies
Ring transformation reactions provide an alternative pathway to the 1,7-naphthyridine skeleton, starting from pre-existing ring systems. A notable example involves the conversion of cyclopentapyridine derivatives into the 1,7-naphthyridine framework. thieme-connect.de
This synthetic route begins with 6,7-dihydro-5H-cyclopenta[b]pyridine. Treatment of this starting material with acetic acid and hydrogen peroxide, followed by acetic anhydride (B1165640) and sulfuric acid, yields a mixture of 7H-cyclopenta[b]pyridine and 5H-cyclopenta[b]pyridine. This mixture, when subjected to ozonolysis with a reductive workup (dimethyl sulfide) and subsequent treatment with ammonium (B1175870) hydroxide, undergoes a ring-opening and re-closure sequence. This process yields a separable mixture of 1,6-naphthyridine (B1220473) and 1,7-naphthyridine, with the latter being formed in a 48% yield from the cyclopentapyridine mixture. thieme-connect.de This method demonstrates the feasibility of constructing the 1,7-naphthyridine core by rearranging the atoms of a five-membered carbocyclic ring fused to a pyridine (B92270).
Targeted Synthesis of 1,7-Naphthyridin-5-amine and Related Aminonaphthyridines
The introduction of an amino group onto the 1,7-naphthyridine ring, particularly at the C-5 position, requires specific synthetic strategies. These include direct amination, substitution of a leaving group, or the reduction of a suitable precursor.
Direct Amination Approaches
Direct amination of an existing 1,7-naphthyridine ring system is a complex process governed by the electronic properties of the heterocycle. The Chichibabin reaction, which typically employs sodium or potassium amide in liquid ammonia (B1221849), is a classic method for direct amination of N-heterocycles. However, for 1,7-naphthyridine, this reaction is not regioselective for the 5-position. The initial attack of the amide anion is charge-controlled and occurs at the positions with the lowest electron density, which are C-2 and C-8. nih.gov
A more nuanced and synthetically useful direct amination occurs via a tele-substitution mechanism when a halogenated 1,7-naphthyridine is used as the substrate. In this process, the incoming amino group displaces a halogen atom at a remote position. It has been shown that 5-bromo-1,7-naphthyridine (B95205), when treated with potassium amide in liquid ammonia, undergoes tele-amination to produce a mixture of 2-amino-1,7-naphthyridine and 8-amino-1,7-naphthyridine. chem-soc.si Similarly, 5-chloro-1,7-naphthyridine (B1600994) yields 8-amino-1,7-naphthyridine. chem-soc.si This reaction proceeds through the addition of the amide ion to the ring, followed by the elimination of a halide ion from a different position.
| Substrate | Reagent | Products | Yield(s) | Reference |
|---|---|---|---|---|
| 5-Bromo-1,7-naphthyridine | KNH₂/NH₃ (liq.) | 2-Amino-1,7-naphthyridine 8-Amino-1,7-naphthyridine | 17% 42% | chem-soc.si |
| 5-Chloro-1,7-naphthyridine | KNH₂/NH₃ (liq.) | 8-Amino-1,7-naphthyridine | 1% | chem-soc.si |
Nucleophilic Substitution on Halogenated Naphthyridines
The displacement of a halogen atom from the 1,7-naphthyridine ring via nucleophilic aromatic substitution (SNAr) is a common strategy for introducing various functional groups. To synthesize this compound, a 5-halo-1,7-naphthyridine would be a key intermediate. The synthesis of such precursors typically involves the conversion of a corresponding naphthyridinone to the halo-derivative using reagents like phosphorus oxychloride (POCl₃). acs.org
While direct SNAr at the C-5 position with an amine nucleophile to yield this compound can be challenging due to the electronic nature of the ring and potential side reactions, the reactivity of halogenated 1,7-naphthyridines is well-established. As mentioned in the previous section, amination of 5-chloro- and 5-bromo-1,7-naphthyridine with potassium amide proceeds via a tele-substitution rather than a direct ipso-substitution at C-5. chem-soc.siclockss.org This highlights that while the halogenated precursor is reactive, the regiochemical outcome is complex and does not lead to the direct formation of this compound under these specific conditions. However, other nucleophilic substitution conditions, such as palladium-catalyzed Buchwald-Hartwig amination, have been successfully applied to other naphthyridine isomers and could potentially offer a route to the desired C-5 aminated product. nih.gov
Reduction-Based Syntheses
A highly effective and straightforward strategy for the synthesis of this compound involves the chemical reduction of a 5-nitro-1,7-naphthyridine precursor. This classical approach hinges on the reliable conversion of an aromatic nitro group to a primary amine.
The synthesis of the required 5-nitro intermediate can be approached in several ways. One method involves the nitration of a pre-formed 1,7-naphthyridinone. For instance, 1,7-naphthyridin-8(7H)-one can be nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1,7-naphthyridin-8(7H)-one in 42% yield. This intermediate can then be converted to the corresponding 8-chloro-5-nitro-1,7-naphthyridine, which serves as a substrate for reduction. Another approach is the reductive cyclization of a suitably substituted pyridine precursor, such as ethyl 2-methoxy-5-nitro-4-pyridinepyruvate, which can be cyclized and elaborated to form the 1,7-naphthyridine ring system with the nitro group already in place. acs.org
Once the 5-nitro-1,7-naphthyridine is obtained, the final step is the reduction of the nitro group. This transformation can be accomplished using a variety of standard reducing agents.
| Reagent System | Typical Conditions | Comments | Reference |
|---|---|---|---|
| Sn / HCl | Acidic, aqueous/alcoholic media | Classical, robust method | thieme-connect.com |
| Fe / HCl or NH₄Cl | Acidic or neutral conditions | Often used in industrial processes | thieme-connect.com |
| H₂ / Pd/C | Catalytic hydrogenation | Clean, high-yielding, sensitive to other functional groups | thieme-connect.com |
| NaBH₄ / Pd/C | Aqueous or alcoholic solvent | Milder alternative to catalytic hydrogenation | thieme-connect.com |
The attempted reduction of 8-chloro-5-nitro-1,7-naphthyridine to 5-amino-1,7-naphthyridine has been reported, although the success of this specific transformation to the desired product was not confirmed in the available literature, indicating potential complexities. mdpi.com
Multicomponent Reaction Strategies for 1,7-Naphthyridine Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comorganic-chemistry.org These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors and have been applied to the synthesis of the 1,7-naphthyridine scaffold, particularly for creating fused and highly substituted derivatives.
The Friedländer annulation, a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a classic two-component reaction that is fundamental to many more complex MCRs for quinoline (B57606) and naphthyridine synthesis. ntnu.no This approach has been successfully used to prepare various 1,7-naphthyridines. For example, 3-amino-4-acetylpyridine can undergo a Friedländer self-condensation to yield 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine, or it can react with other ketones to produce 2,4-disubstituted 1,7-naphthyridines. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. While specific literature detailing the microwave-assisted synthesis of the parent this compound is not extensively documented, the application of this technology has been successfully demonstrated for analogous and isomeric naphthyridine systems. These protocols highlight the potential for rapid and efficient construction of the naphthyridine core.
One notable example involves a sequential three-component reaction for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. nih.gov This one-pot synthesis utilizes a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine (such as an aromatic amine, cyclopropanamine, or ammonium acetate) in acetic acid under microwave irradiation. nih.gov This method offers the advantages of operational simplicity and enhanced safety for the rapid synthesis of a library of N-aryl 2-amino-1,6-naphthyridines, achieving excellent yields. nih.gov The general applicability of microwave-assisted synthesis suggests its potential for the development of efficient synthetic routes to this compound and its derivatives.
Furthermore, microwave irradiation has been effectively employed in acid-catalyzed nucleophilic heteroaromatic substitution reactions to produce 7-amino-6-azaindoles. enamine.net This method involves the reaction of 7-chloro-6-azaindoles with various aliphatic and aromatic amines as nucleophiles. enamine.net The key to this reaction is believed to be the protonation of the pyridine nitrogen in the starting material. enamine.net The successful application of microwave energy in these related heterocyclic systems underscores its utility for facilitating reactions that might otherwise require harsh conditions and long reaction times.
The principles demonstrated in the synthesis of these related heterocyclic compounds, such as multicomponent reactions and nucleophilic substitutions accelerated by microwave energy, provide a strong basis for developing novel and efficient synthetic pathways to this compound and its substituted analogs.
Stereoselective Synthesis of Chiral 1,7-Naphthyridine Derivatives
The development of stereoselective synthetic methods is crucial for accessing chiral 1,7-naphthyridine derivatives, which are often sought after for their specific biological activities. Research in this area has led to the successful synthesis of axially chiral and other stereochemically complex 1,7-naphthyridine-containing molecules.
A significant achievement in this field is the enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative, which has shown potent antagonist activity at the NK1 receptor. psu.edu The strategy involved the atropdiastereoselective cyclization of a chiral intermediate. psu.edunih.gov Specifically, the (aR,9R) isomer was synthesized in good yield through the cyclization of the chiral intermediate 6b . psu.edu This process demonstrated high diastereoselectivity, with a product ratio of approximately 98:2 for the desired atropisomer over its diastereomer. psu.edu The enantiomer, (aS,9S)-3, was similarly obtained with greater than 99% diastereomeric excess from the corresponding enantiomeric intermediate 6c after a single recrystallization. psu.edu
The key intermediates, 7-(hydroxyalkyl)-1,7-naphthyridine-6-carboxamide derivatives (6a-c ), were prepared from pyrano[3,4-b]pyridine-6-carboxylic acid 4 . psu.edu The synthesis involved amidation with 3,5-bis(trifluoromethyl)benzylamine, followed by reaction with the appropriate amines (5a-c ), deprotection, and dehydration. psu.edu The stereochemistry around the -C(=O)-N-CH2Ar moiety was found to be a critical factor for receptor recognition. nih.gov
The following table summarizes the key chiral 1,7-naphthyridine derivatives and their synthetic outcomes.
| Compound | Description | Synthetic Outcome | Reference |
| (aR,9R)-3 | Axially chiral 1,7-naphthyridine-6-carboxamide derivative | Atropdiastereoselectively synthesized with a product ratio of ca. 98:2. | psu.edu |
| (aS,9S)-3 | Enantiomer of (aR,9R)-3 | Obtained with >99% de after a single recrystallization. | psu.edu |
| (aR,9R)-8b | Axially chiral 8-membered ring compound | Atropodiastereoselectively synthesized by cyclization of a chiral intermediate, 10g . | nih.gov |
The synthesis of other chiral 1,7-naphthyridine analogs has also been explored. For instance, new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogs have been synthesized to investigate their structure-activity relationships as antibacterial agents. acs.org
These examples of stereoselective synthesis underscore the importance of controlling chirality in the design of biologically active 1,7-naphthyridine derivatives and provide established methodologies for achieving high levels of stereochemical purity.
Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions on 1,7-Naphthyridine (B1217170) Systems
The electron-deficient character of the 1,7-naphthyridine ring renders it highly susceptible to nucleophilic substitution reactions. clockss.org This reactivity is a cornerstone for the functionalization of the naphthyridine core.
Nucleophilic aromatic substitution (SNAr) is a principal reaction for modifying the 1,7-naphthyridine scaffold. nih.govnih.gov The presence of good leaving groups, such as halogens, on the electron-deficient ring facilitates their displacement by a variety of nucleophiles.
For instance, 4-chloro-1,7-naphthyridine-2-carboxylic acid is activated for SNAr reactions due to its electron-withdrawing carboxylic acid and chloro substituents. smolecule.com The chlorine atom at the C-4 position is readily displaced by nucleophiles like amines and alkoxides under mild conditions. smolecule.com Similarly, the halogen atom at the C-5 position in 5-chloro-9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g] Current time information in Bangalore, IN.fao.orgnaphthyridin-7-one can be substituted by primary and secondary amines. researchgate.net
The reactivity of substituted 1,7-naphthyridines towards nucleophiles can sometimes lead to unexpected outcomes. In the case of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine, reaction with nucleophiles resulted in the surprising substitution of the 1-pyrazolyl group instead of the anticipated displacement of the chlorine at C-3. researchgate.net This highlights the intricate electronic effects at play within the substituted naphthyridine system.
The table below summarizes examples of SNAr reactions on 1,7-naphthyridine derivatives.
| Starting Material | Nucleophile | Product | Reference |
| 4-chloro-1,7-naphthyridine-2-carboxylic acid | Amines, Alkoxides | 4-amino/alkoxy-1,7-naphthyridine-2-carboxylic acid derivatives | smolecule.com |
| 5-chloro-9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g] Current time information in Bangalore, IN.fao.orgnaphthyridin-7-one | Primary/Secondary Amines | 5-amino-9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g] Current time information in Bangalore, IN.fao.orgnaphthyridin-7-one derivatives | researchgate.net |
| 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | Amines | 7-benzyl-3-chloro-1-amino-2,7-naphthyridine derivatives | researchgate.net |
The amino group of 1,7-naphthyridin-5-amine and its derivatives can also undergo substitution reactions. These reactions, such as alkylation and acylation, are fundamental for building more complex molecular architectures. For example, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas have been synthesized through alkylation and acylation pathways. nih.gov The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones involves the N-acylation of enaminones followed by cyclization. doi.org
Rearrangement Reactions
Rearrangement reactions offer powerful strategies for the synthesis of complex heterocyclic systems from simpler precursors. In the context of naphthyridines, the Smiles rearrangement and related processes are of significant interest.
The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been successfully applied in the 2,7-naphthyridine (B1199556) series. fao.orgmdpi.comnih.govglobalauthorid.com This reaction has enabled the synthesis of 1-amino-3-oxo-2,7-naphthyridines. fao.orgmdpi.comnih.govglobalauthorid.com The process involves the rearrangement of 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com
A study on the synthesis and rearrangement of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines revealed that the rearrangement is influenced by steric factors related to substituents at the 7th position and the nature of the cyclic amine at the 1st position. nih.govnih.gov For 1-amino-3-oxo-2,7-naphthyridines, the rearrangement with amines occurs more rapidly and is not significantly affected by the alkyl and cyclic amine groups. nih.govnih.gov
Beyond the Smiles rearrangement, other inter- and intramolecular rearrangements of 1,7-naphthyridine derivatives have been explored. For example, the rearrangement of 7-aryloxazolo[5,4-b]pyridines catalyzed by aluminum chloride provides an efficient route to benzo[c] Current time information in Bangalore, IN.fao.orgnaphthyridinones. acs.org This reaction proceeds under mild conditions with fast reaction rates. acs.org
Another notable rearrangement involves the Pictet-Spengler condensation of imine derivatives formed from 3-amino-6-methyl-4-arylpyridin-2(1H)-ones and aromatic aldehydes. This leads to the formation of 6-aryl-5,6-dihydrobenzo[c]-1,7-naphthyridin-4(3H)-ones, which are then oxidized to the corresponding benzo[c] Current time information in Bangalore, IN.fao.orgnaphthyridin-4(3H)-ones. researchgate.net
Electrophilic Substitution Reactions on the Naphthyridine Ring System
While the electron-deficient nature of the 1,7-naphthyridine ring generally disfavors electrophilic substitution, such reactions can occur under specific conditions, particularly when the ring is activated by electron-donating groups. clockss.org
Nitration of 1,7-naphthyridin-8(7H)-one derivatives can be achieved under strongly acidic conditions. For example, treatment with a mixture of nitric and sulfuric acid leads to the formation of the 5-nitro derivative. The position of electrophilic attack is highly dependent on the substituents present on the ring. For instance, nitration of 1,7-naphthyridine-4(1H)-one yields the 3-nitro derivative. researchgate.net
Halogenation of the 1,7-naphthyridine system has also been reported. Bromination of 8-amino-1,7-naphthyridine directs the entering electrophile to the position para to the amino group, yielding 5-bromo-8-amino-1,7-naphthyridine. clockss.org
The table below provides a summary of electrophilic substitution reactions on 1,7-naphthyridine derivatives.
| Substrate | Reagent | Product | Reference |
| 1,7-Naphthyridin-8(7H)-one | HNO₃/H₂SO₄ | 5-Nitro-1,7-naphthyridin-8(7H)-one | |
| 1,7-Naphthyridine-4(1H)-one | HNO₃/H₂SO₄ | 3-Nitro-1,7-naphthyridin-4(1H)-one | researchgate.net |
| 8-Amino-1,7-naphthyridine | Bromine | 5-Bromo-8-amino-1,7-naphthyridine | clockss.org |
Oxidation and Reduction Chemistry
The oxidation and reduction of the 1,7-naphthyridine ring system are fundamental transformations that allow for further functionalization.
Oxidation: While specific studies detailing the oxidation of this compound are not extensively documented, the general chemistry of naphthyridines suggests that they can undergo oxidation to form the corresponding N-oxides. evitachem.com The presence of two nitrogen atoms in the bicyclic system raises questions of regioselectivity (N1 vs. N7). The oxidation site is influenced by the electronic environment of each nitrogen atom. Furthermore, oxidation can be a key step in rearrangement reactions; for instance, related 7-aryl-substituted oxazolo[5,4-b]pyridines, which are themselves oxidized structures, can rearrange to form benzo[c] evitachem.comacs.orgnaphthyridinones. acs.orgresearchgate.net
Reduction: The reduction of substituted 1,7-naphthyridines has been more specifically reported. For example, 5-amino-1,7-naphthyridine can be prepared via the reduction of a precursor like 8-bromo-5-nitro-1,7-naphthyridine. clockss.org Catalytic hydrogenation is a common method for the reduction of the naphthyridine core. The parent 1,7-naphthyridine, when hydrogenated over a palladium-on-charcoal catalyst, yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. More aggressive reduction using sodium in ethanol (B145695) can lead to the fully saturated decahydro-1,7-naphthyridine. In another example, the reduction of benzo[c] evitachem.comacs.orgnaphthyridin-4(3H)-ones with sodium borohydride (B1222165) in acetic acid yields 5-ethyl-5,6-dihydrobenzo[c] evitachem.comacs.orgnaphthyridin-4(3H)-ones. researchgate.net
Cyclization and Heteroannulation Processes
Cyclization and heteroannulation reactions are powerful strategies for constructing complex polycyclic systems from simpler precursors. Aminonaphthyridines can serve as key building blocks in these transformations. A notable example is the domino reaction between arylglyoxals and pyrazol-5-amines to selectively synthesize pyrazolo-fused 1,7-naphthyridines. acs.org This multicomponent reaction proceeds via a [3 + 2 + 1] bis-cyclization, forming five new σ-bonds and creating diverse 1,7-naphthyridine derivatives in moderate to good yields. acs.org
This process highlights a regioselective double [3 + 2 + 1] heteroannulation that is achieved without the need for metal catalysts. acs.org The versatility of this approach is demonstrated by the tolerance of various functional groups on the arylglyoxal component, as detailed in the table below.
Table 1: Domino Synthesis of Dipyrazolo-fused 1,7-Naphthyridines This table is interactive. Users can sort and filter the data.
| Entry | R¹ in Arylglyoxal | R² in Pyrazol-5-amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | Me | 3a | 78 |
| 2 | 4-Me | Me | 3b | 83 |
| 3 | 4-OMe | Me | 3c | 85 |
| 4 | 4-F | Me | 3d | 65 |
| 5 | 4-Cl | Me | 3e | 62 |
| 6 | 4-Br | Me | 3f | 60 |
| 7 | 2-Cl | Me | 3g | 58 |
| 8 | 2-Br | Me | 3h | 55 |
Data sourced from a study on the domino reaction of arylglyoxals with pyrazol-5-amines. acs.org
Other cyclization strategies involving the 1,7-naphthyridine core include acid-mediated cyclization between 3-aminoisonicotinic acid and ethyl pyruvate (B1213749) to form a naphthyridine ester, which serves as a precursor for more complex derivatives. thno.org
Mechanistic Elucidation of Reactivity Pathways
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. This involves identifying key intermediates, studying reaction kinetics, and analyzing the influence of molecular structure on reactivity.
In the domino synthesis of pyrazolo-fused 1,7-naphthyridines, mechanistic studies suggest the formation of key intermediates. A control experiment involving the reaction of an arylglyoxal, a pyrazol-5-amine, and p-toluidine (B81030) generated a pyrazolo[3,4-b]pyridine derivative in 62% yield. acs.org This finding strongly indicates that a pyrazolo[3,4-b]pyridine is a crucial intermediate in the main reaction pathway. The proposed mechanism involves the initial formation of this intermediate, which then undergoes a second intramolecular cyclization and dehydration to form the final fused 1,7-naphthyridine product. acs.org In other reactions, such as the Chichibabin amination of naphthyridines, the formation of anionic σ-adducts (e.g., aminodihydro-naphthyridinides) as intermediates has been identified through ¹H NMR spectroscopy before their subsequent oxidation to the final amino-naphthyridine product. researchgate.net
Detailed kinetic studies, including the determination of rate laws and reaction constants for transformations involving this compound, are not extensively available in the surveyed literature. However, qualitative observations provide some insight. For instance, the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines to benzo[c] evitachem.comacs.orgnaphthyridinones is noted to have fast reaction rates, typically completing in under four hours at 90 °C. acs.org
General kinetic studies on related amine reactions provide a framework for understanding these processes. The rate of amine acylation, for example, has been shown to be first-order with respect to the acyl donor and the catalyst, and approximately first-order with respect to the amine. acs.org For Michael-type additions, reaction rates are highly dependent on the nucleophilicity and steric hindrance of the amine. acs.org Such principles would likely apply to reactions of this compound, although specific empirical data is needed for a quantitative understanding.
Substituents have a profound impact on the reactivity and regioselectivity of reactions involving the 1,7-naphthyridine core. This is clearly demonstrated in the domino reaction for the synthesis of fused heterocycles. acs.org The nature of the substituent on the pyrazol-5-amine reactant can dictate the entire course of the reaction.
Steric Effects: When the C3 position of the pyrazol-5-amine is substituted with a sterically bulky group, such as an aryl group, the reaction pathway shifts dramatically. Instead of the expected [3 + 2 + 1] bis-cyclization to form a 1,7-naphthyridine, the reaction proceeds via an unusual [3 + 3 + 1 + 1] cyclization to yield multifunctionalized 1,3-diazocane derivatives. This indicates that steric hindrance can prevent the necessary intramolecular cyclization required for naphthyridine formation, opening up an alternative mechanistic pathway. acs.org
Electronic Effects: The electronic properties of substituents on the arylglyoxal reactant also influence the reaction efficiency. As shown in Table 1, arylglyoxals bearing electron-donating (e.g., -Me, -OMe) or electron-neutral (-H) groups generally provide good to high yields of the fused 1,7-naphthyridine product. In contrast, those with electron-withdrawing groups (e.g., -F, -Cl, -Br) exhibit weaker reactivity, resulting in lower product yields. acs.org
Table 2: Influence of Substituents on Reaction Pathway This table is interactive. Users can sort and filter the data.
| Reactant 1 | R¹ in Arylglyoxal | Reactant 2 | R² in Pyrazol-5-amine | Dominant Product Type |
|---|---|---|---|---|
| Arylglyoxal | Electron-donating/neutral | Pyrazol-5-amine | Me, Cyclopropyl | Fused 1,7-Naphthyridine |
| Arylglyoxal | Electron-withdrawing | Pyrazol-5-amine | Me, Cyclopropyl | Fused 1,7-Naphthyridine (lower yield) |
Data summarized from mechanistic studies on domino reactions. acs.org
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,7-Naphthyridin-5-amine, ¹H and ¹³C NMR provide fundamental information about the proton and carbon environments, while advanced 2D NMR techniques confirm assignments and offer insights into spatial relationships.
The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The parent 1,7-naphthyridine (B1217170) shows characteristic signals for its six aromatic protons. sphinxsai.com The introduction of a primary amine group (-NH₂) at the C-5 position significantly influences the chemical shifts of the neighboring protons due to its strong electron-donating nature. This effect generally causes an upfield shift (to lower ppm values) for protons at the ortho and para positions relative to the substituent.
The protons of the amino group itself typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The protons on the naphthyridine ring can be assigned based on their chemical shifts and coupling constants (J-values). For instance, in the parent 1,7-naphthyridine, H8 is the most deshielded proton, appearing at the lowest field. sphinxsai.com The protons H2, H3, and H4 form an AMX system, while H5 and H6 form an AX system. sphinxsai.com In this compound, the protons H6 and H8 are most affected by the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the parent 1,7-naphthyridine structure and known substituent effects of an amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~9.1 | dd | J2,3 ≈ 4.2, J2,4 ≈ 1.6 |
| H3 | ~7.7 | dd | J3,2 ≈ 4.2, J3,4 ≈ 8.2 |
| H4 | ~8.3 | dd | J4,3 ≈ 8.2, J4,2 ≈ 1.6 |
| H6 | ~7.0 | d | J6,8 ≈ 2.0 |
| H8 | ~8.8 | d | J8,6 ≈ 2.0 |
| NH₂ | ~5.0-6.5 | br s | N/A |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, making it possible to distinguish each carbon atom in this compound. oregonstate.edu The carbon atom directly attached to the amino group (C-5) is significantly shielded, appearing at a higher field (lower ppm) than in the unsubstituted naphthyridine. Conversely, the other carbons in the ring experience varying degrees of shielding or deshielding. Quaternary carbons, those without attached hydrogens, typically show weaker signals. oregonstate.edu The chemical shifts for the parent naphthyridine isomers have been reported and serve as a basis for predicting the spectrum of the amino-substituted derivative. thieme-connect.de
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on known substituent effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| C3 | ~122 |
| C4 | ~137 |
| C4a | ~148 |
| C5 | ~145 |
| C6 | ~110 |
| C8 | ~150 |
| C8a | ~135 |
To unambiguously assign the proton and carbon signals and understand the molecule's spatial arrangement, advanced NMR techniques are employed.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the same ring system and confirming the relationships between, for example, H2, H3, and H4. rsc.org
2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary carbons and piecing together the entire molecular framework by observing long-range couplings, such as from H6 to C8 and C4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this compound, NOESY could show through-space interactions between the amine protons and the adjacent H6 proton. rsc.org
DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments can be used to study self-association or interactions with other molecules by measuring diffusion coefficients, which are related to molecular size. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for the primary aromatic amine and the naphthyridine ring system.
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region. projectguru.inanalyzetest.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ range. analyzetest.com
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically results in a strong band between 1335-1250 cm⁻¹. analyzetest.com
Aromatic C=C and C=N Stretching: The naphthyridine ring will display several bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N bond stretching vibrations.
C-H Out-of-Plane Bending: The region from 900-700 cm⁻¹ contains bands related to the C-H out-of-plane ("oop") deformation vibrations. The pattern of these bands can provide information about the substitution pattern on the aromatic rings. sphinxsai.com For instance, unsubstituted 1,7-naphthyridine shows bands at 853, 819, and 783 cm⁻¹ corresponding to isolated and adjacent ring hydrogens. sphinxsai.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Weak |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| C-H Out-of-Plane Bend | 900 - 700 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₇N₃, giving it a monoisotopic mass of 145.0640 Da. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound would show a prominent molecular ion peak (M⁺•). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org The fragmentation pattern would be characteristic of a stable aromatic system, likely involving the loss of small neutral molecules such as HCN or H₂CN from the ring system.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). acs.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, an ESI-HRMS experiment would likely detect the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the calculated exact mass to confirm the chemical formula.
Calculated Exact Mass of [C₈H₇N₃ + H]⁺: 146.0718
Confirmation of this exact mass by HRMS provides definitive evidence for the elemental composition of the synthesized compound. rsc.orgnih.gov
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a powerful technique for the precise mass determination of 1,7-naphthyridine derivatives, confirming their elemental composition and structural integrity. High-resolution mass spectra (HRMS) provide quasi-molecular ion peaks, typically [M+H]⁺, with exceptional accuracy.
For instance, in the analysis of various functionalized naphthyridines, ESI-TOF MS has been instrumental. Studies on dipyrazolo-fused 1,7-naphthyridines and substituted tetrahydro-2,7-naphthyridines have reported the calculated and experimentally found m/z values, confirming the successful synthesis of the target molecules. acs.orgmdpi.com The high resolution of the TOF analyzer allows for the differentiation between compounds with very similar nominal masses, which is essential for verifying complex heterocyclic structures. uni-rostock.de
Below is a table summarizing representative high-resolution mass spectrometry data for several 1,7-naphthyridine derivatives, illustrating the accuracy of the ESI-TOF technique.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 5,10-Bis(4-methoxyphenyl)-1,3,7,9-tetramethyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] sphinxsai.comresearchgate.netnaphthyridine | C₂₈H₂₇N₆O₂ | 479.2195 | 479.2183 | acs.org |
| 5,10-Bis(4-bromophenyl)-1,9-dicyclopropyl-3,7-dimethyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] sphinxsai.comresearchgate.netnaphthyridine | C₃₀H₂₅Br₂N₆ | 629.0487 | 629.0466 | acs.org |
| 1-Azepan-1-yl-3-[(2-hydroxyethyl)amino]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | C₁₉H₂₉N₅O | 344.2450 | 344.2464 | mdpi.com |
| 1-Azepan-1-yl-3-[(2-hydroxyethyl)amino]-7-isobutyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | C₂₀H₃₁N₅O | 358.2607 | 358.2630 | mdpi.com |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides unequivocal proof of molecular structure by mapping the atomic positions in a single crystal. This technique is crucial for elucidating the three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions of 1,7-naphthyridine derivatives in the solid state.
While a crystal structure for the parent this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on its isomers and derivatives, confirming the planarity of the fused ring system and revealing how substituents influence crystal packing. malayajournal.orgnih.gov For example, the structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, a closely related isomer, has been thoroughly characterized. iucr.org In its crystal lattice, molecules are linked into tapes via N—H⋯N and N—H⋯O hydrogen bonds, which are further connected by water molecules to form a three-dimensional network. iucr.org A π–π stacking interaction is also observed, with an interplanar separation of 3.246 (1) Å. iucr.org Such detailed analyses are vital for understanding structure-property relationships.
The table below presents the crystallographic data for 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate as a representative example of the data obtained for naphthyridine scaffolds.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₇N₃O·H₂O | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/c | iucr.org |
| a (Å) | 9.5413 (9) | iucr.org |
| b (Å) | 17.1560 (16) | iucr.org |
| c (Å) | 4.9954 (4) | iucr.org |
| β (°) | 95.19 (2) | iucr.org |
| Volume (ų) | 814.34 (13) | iucr.org |
| Z | 4 | iucr.org |
| Radiation | Mo Kα (λ = 0.71073 Å) | malayajournal.orgiucr.org |
| Temperature (K) | 113 | iucr.org |
Electronic Absorption and Emission Spectroscopy
The electronic properties of 1,7-naphthyridine derivatives are extensively studied using UV-Vis absorption and fluorescence spectroscopy. These techniques probe the transitions between electronic energy levels and provide insights into the chromophoric and fluorophoric nature of the compounds.
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions, primarily n→π* and π→π* transitions. For 1,7-naphthyridine and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands that are sensitive to the substitution pattern on the heterocyclic core. sphinxsai.com The unsubstituted 1,7-naphthyridine scaffold shows several absorption bands corresponding to its ring skeletal vibrations. sphinxsai.com Spectroscopic analysis of various derivatives, such as 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides, has been used to confirm their enol-lactam tautomeric forms. conicet.gov.ar In related dialkylamino-substituted naphthyridines, absorptions are typically observed in the 320 to 400 nm range, indicative of n→π* transitions. psu.edu
Many derivatives of the 1,7-naphthyridine scaffold exhibit significant fluorescence, making them of interest for applications as fluorescent probes and materials. Their photoluminescence properties are defined by several key parameters:
Quantum Yield (ΦF): This measures the efficiency of the fluorescence process. Certain benzo[c] sphinxsai.comresearchgate.netnaphthyridin-4(3H)-ones are effective fluorophores with quantum yields reaching up to 0.35. researchgate.net Reduction of the pyridine (B92270) core in these structures can lead to an even higher quantum yield of up to 0.43. researchgate.net Some highly fluorescent naphthyridine derivatives have reported quantum yields in the broad range of 20–95%. acs.org
Stokes Shift: This is the difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable to minimize self-absorption. For example, 5-ethyl-5,6-dihydrobenzo[c] sphinxsai.comresearchgate.netnaphthyridin-4(3H)-ones are reported to have large Stokes shifts of up to 133 nm. researchgate.net
Solvatochromism: This phenomenon refers to the change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. It is a prominent feature of many donor-acceptor naphthyridine derivatives. acs.org As solvent polarity increases, a bathochromic (red) shift in the emission wavelength is often observed, which can be accompanied by an increase in the fluorescence quantum yield. nih.gov This behavior is attributed to the stabilization of a more polar excited state in polar solvents and can be influenced by tautomeric equilibria, such as the lactam-lactim forms in naphthyridinones. mdpi.com
The photophysical properties of several fluorescent 1,7-naphthyridine derivatives are summarized in the table below.
| Compound Class | Emission Range | Max. Quantum Yield (ΦF) | Max. Stokes Shift (nm) | Reference |
| Benzo[c] sphinxsai.comresearchgate.netnaphthyridin-4(3H)-ones | Near UV / Blue | 0.35 | Not specified | researchgate.net |
| 5-Ethyl-5,6-dihydrobenzo[c] sphinxsai.comresearchgate.netnaphthyridin-4(3H)-ones | Green | 0.43 | 133 | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the laws of quantum mechanics. For a molecule like 1,7-Naphthyridin-5-amine, these methods can elucidate its geometry, stability, and electronic features with high accuracy.
Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mpg.descispace.com DFT methods are used to determine the ground-state electronic energy and electron density, from which numerous molecular properties can be derived. scispace.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in performing geometry optimization. researchgate.netrsc.orgmdpi.com
The optimization process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy conformation is found. mdpi.com This optimized geometry represents the most stable structure of the molecule in the gas phase or a simulated solvent environment. From a DFT calculation, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. rsc.org The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Representative Geometric Parameters for Naphthyridine Systems Calculated by DFT This table presents typical bond lengths and angles for naphthyridine-like structures, as determined by DFT calculations on related compounds. These values provide an approximation of the expected geometry for this compound.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | C-C (aromatic) | 1.38 - 1.41 Å |
| C-N (aromatic) | 1.33 - 1.38 Å | |
| C-NH₂ | ~1.37 Å | |
| Bond Angle | C-N-C (in ring) | ~117° |
| C-C-C (in ring) | ~120° | |
| H-N-H (amino) | ~115° |
Note: Data is generalized from studies on various substituted naphthyridine and aminopyridine systems.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry. arxiv.org
For the 1,7-naphthyridine (B1217170) system, ab initio calculations can be employed to benchmark the results obtained from more computationally efficient DFT methods. nih.gov They are particularly valuable for calculating precise interaction energies, electronic transition energies, and reaction barriers where high accuracy is paramount. However, due to their significant computational expense, their application is often limited to smaller molecules or specific high-priority calculations.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles change. researchgate.netjinr.ru This method is exceptionally useful for exploring the conformational space of flexible molecules and understanding their dynamic behavior in solution or when interacting with other molecules. nih.gov
For this compound, MD simulations can provide insights into:
Conformational Flexibility: Exploring the rotation of the amino group and any low-frequency vibrations of the naphthyridine ring system.
Solvent Effects: Simulating the explicit interactions between the molecule and solvent molecules (e.g., water) to understand solvation shells and their influence on conformation.
Intermolecular Interactions: In more complex systems, MD can be used to study how this compound binds to a biological target, such as a protein or nucleic acid, revealing key interactions and conformational changes upon binding. nih.govrsc.org
Simulations typically run for nanoseconds to microseconds, providing a dynamic picture that complements the static view from QM calculations. nih.gov
Prediction of Reactivity and Selectivity Parameters
Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of this compound. The analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is a common starting point. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. rsc.org
For this compound, the electron-rich amino group and the nitrogen heteroatoms are expected to dominate the HOMO, making them likely sites for oxidation or electrophilic substitution. Conversely, the electron-deficient carbon atoms of the pyridine (B92270) rings are potential sites for nucleophilic attack.
Studies on the hydrogenation of researchgate.netresearchgate.net-naphthyridines have shown that selectivity can be controlled and predicted based on the catalyst and the electronic properties of the substrate. acs.org Ruthenium-catalyzed hydrogenations are primarily governed by the electronics of the rings, whereas palladium-catalyzed reactions are influenced by a combination of steric and electronic effects. acs.org Such computational models can predict which of the two rings in the 1,7-naphthyridine core is more likely to be reduced under specific reaction conditions.
Electrostatic Potential (ESP) Charge Analysis
Molecular Electrostatic Potential (ESP) analysis is a method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net An ESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and favor nucleophilic attack. researchgate.netrsc.org
For this compound, an ESP map would be expected to show:
Negative Potential: Concentrated around the two nitrogen atoms of the naphthyridine ring due to their lone pairs of electrons. These sites are the most likely points for protonation or coordination to metal ions. researchgate.net
Positive Potential: Located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. researchgate.net
Intermediate Potential: The carbon skeleton would display varying potentials, influenced by the electron-withdrawing nitrogen atoms and the electron-donating amino group.
ESP analysis provides an intuitive guide to the molecule's reactivity and its non-covalent interaction patterns. nih.gov
Theoretical Spectroscopic Data Prediction
QM calculations can accurately predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming molecular structures.
Computed NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net The calculated absolute isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane) computed at the same level of theory. beilstein-journals.org There is often a strong linear correlation between experimental and calculated chemical shifts, which can be used to assign signals and verify structures. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1,7-Naphthyridine Scaffold The following table provides an estimate of the chemical shifts for the core naphthyridine ring, based on computational studies of related heterocyclic systems.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~8.5 | ~152 |
| C3 | ~7.5 | ~121 |
| C4 | ~8.9 | ~137 |
| C5 | - | ~155 (substituted) |
| C6 | ~7.6 | ~118 |
| C8 | ~9.2 | ~150 |
Note: Values are estimations based on data from analogous aza-aromatic systems and are highly dependent on the specific computational method and solvent model used.
Computed IR Vibrational Frequencies: Infrared (IR) spectra can also be simulated from the results of a DFT frequency calculation. faccts.de The calculation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the computed values are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net
Table 3: Predicted IR Vibrational Frequencies for this compound Functional Groups This table outlines the expected vibrational modes and their predicted frequency ranges.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3550 | Medium |
| C-H Aromatic Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak |
| C=C/C=N Aromatic Stretch | Naphthyridine Ring | 1500 - 1620 | Medium-Strong |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C-N Aromatic Stretch | Aryl-Amine | 1250 - 1340 | Strong |
| C-H Out-of-Plane Bending | Aryl C-H | 750 - 900 | Strong |
Note: Frequencies are based on typical ranges for the specified functional groups found in computational and experimental IR spectroscopy. mvpsvktcollege.ac.inorgchemboulder.com
Investigation of Electronic Properties and Charge Transfer Phenomena
Computational and theoretical studies are pivotal in elucidating the electronic structure and charge transfer characteristics of naphthyridine derivatives. While specific computational research on this compound is not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, particularly other amino-substituted naphthyridines. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, enabling the calculation of various electronic parameters. sapub.orgtandfonline.comresearchgate.net
A pertinent example is the computational analysis of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC), a compound that, like this compound, features an amino group at the 5-position of a naphthyridine core. researchgate.net Studies on such molecules help in understanding the influence of the amino substituent on the electronic properties of the heterocyclic system.
Research on various naphthyridine isomers has consistently utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G(d) or 6-311++G**, to explore molecular geometries, electronic properties, and spectroscopic data. sapub.orgresearchgate.netias.ac.in These studies often involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are fundamental in describing the chemical reactivity and electronic transitions within the molecule.
In the case of APNC, DFT calculations were employed to investigate its amine-imine tautomerism and electronic properties. researchgate.net The investigation revealed that the amine tautomer is the more stable form in the gas phase. Such studies often include Natural Bond Orbital (NBO) analysis to understand electron delocalization and hyperconjugative interactions that contribute to molecular stability. For instance, in a study on a 1,8-naphthyridine (B1210474) derivative, NBO analysis highlighted significant intramolecular charge transfer from lone pair orbitals to antibonding orbitals, which is crucial for the molecule's stabilization. tandfonline.com
The electronic properties of naphthyridine derivatives can be further characterized by global reactivity descriptors, which are calculated from the HOMO and LUMO energies. While specific values for this compound are not available, the table below presents data for the related 1,6-naphthyridine (B1220473) derivative, APNC, which can serve as a reference point for understanding the potential electronic characteristics.
| Parameter | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (HOMO-LUMO) | - |
| First Hyperpolarizability (βtot) | - |
Note: Specific values for APNC were mentioned as being calculated in the source, but the exact numerical data was not provided in the abstract. The table structure is provided for illustrative purposes based on the parameters investigated in the study. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) calculations are frequently used to predict electronic absorption spectra and to understand the nature of electronic transitions. researchgate.netscispace.com For many naphthyridine compounds, the observed absorption bands are assigned to π→π* transitions, often with some degree of intramolecular charge transfer (ICT) character. tandfonline.comias.ac.in In the context of this compound, it is expected that the amino group would act as an electron-donating group, influencing the ICT process within the molecule. This charge transfer from the amino group to the naphthyridine ring system is a key phenomenon that dictates the molecule's photophysical properties. Studies on other amino-substituted heterocycles have shown that the electrostatic potential values can effectively predict the regioselectivity of substitution reactions, which is directly linked to the electronic charge distribution. nih.govmdpi.com
Chemical Applications Beyond Biological Activity
Role as Synthetic Building Blocks and Intermediates in Organic Synthesis
1,7-Naphthyridin-5-amine serves as a valuable synthetic precursor for the construction of more complex molecular architectures. Its utility as a building block stems from the reactivity of both the exocyclic amino group and the naphthyridine ring system itself. The amino group can undergo a variety of transformations common to aromatic amines, while the pyridine-like nitrogen atoms influence the reactivity of the heterocyclic core.
The compound is frequently cited as an intermediate in the synthesis of elaborate molecules, particularly within the context of medicinal chemistry research which showcases its chemical versatility. For instance, this compound and its derivatives are used as key intermediates in the preparation of potential therapeutic agents, such as Toll-Like Receptor 7 (TLR7) agonists and SARS-CoV-2 main protease inhibitors google.comgoogleapis.comgoogleapis.com.
Key synthetic transformations involving the this compound scaffold include:
Metal-Mediated Cross-Coupling Reactions: Halogenated 1,7-naphthyridines, which can be derived from the corresponding amines, are suitable substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A patent describes using 5-bromo-1,7-naphthyridine (B95205) as a precursor to synthesize this compound, which then serves as a building block for more complex targets through further coupling reactions google.com.
Cyclization and Annulation Reactions: The amino group, in conjunction with an adjacent functional group, can be used to build additional fused rings onto the 1,7-naphthyridine (B1217170) core. For example, derivatives of this compound are used to synthesize tetrazolo[1,5-a] google.comnaphthyridine structures googleapis.com. This demonstrates its role in creating polycyclic heteroaromatic systems.
Derivatization of the Amino Group: The amine functionality can be readily acylated, alkylated, or used in condensation reactions to attach various side chains or linkers, a common strategy in constructing targeted molecules for peptide conjugation and other applications google.com.
The following table summarizes representative examples of complex structures synthesized using this compound derivatives as foundational building blocks.
| Precursor | Reaction Type | Resulting Structure | Application Context | Reference |
| 5-Bromo-1,7-naphthyridine | Amination / Cross-Coupling | Substituted 1,7-naphthyridin-5-amines | SARS-CoV-2 Inhibitors | google.com |
| This compound | Multi-step synthesis | Benzo[f] google.comnaphthyridin-5-amine derivatives | TLR7 Agonists | googleapis.comgoogleapis.com |
| This compound | Derivatization | Peptide-naphthyridine conjugates | Polypeptide Modification | google.com |
| Chloro-1,7-naphthyridine | Amination / Cyclization | Tetrazolo[1,5-a] google.comnaphthyridin-5-amines | Cytokine Biosynthesis | googleapis.com |
Ligand Design in Coordination Chemistry
The 1,7-naphthyridine-5-amine scaffold possesses multiple potential coordination sites: the two pyridine-like nitrogen atoms (N1 and N7) and the nitrogen of the exocyclic amino group. This versatility allows for the design of ligands with diverse coordination behaviors.
Based on its structure, this compound can exhibit several coordination modes:
Monodentate Coordination: The ligand can coordinate to a single metal center through one of its three nitrogen atoms. The pyridine-like nitrogens (N1 and N7) are typically stronger Lewis bases than the exocyclic amino group and are thus more likely coordination sites. The specific site of coordination would be influenced by steric factors and the electronic properties of other substituents on the ring.
Bidentate Bridging Coordination: The N1 and N7 atoms are spatially separated and point in different directions, making chelation to a single metal center impossible. However, this geometry is ideal for acting as a bridging ligand, where the naphthyridine core links two different metal centers, potentially leading to the formation of coordination polymers or bimetallic complexes.
Ambidentate Coordination: The exocyclic amino group also provides a potential coordination site, allowing the ligand to act in a monodentate fashion through this group, although this is generally less favored than coordination through the ring nitrogens.
While specific studies detailing the coordination modes of this compound are limited, the principles are well-established for the broader class of naphthyridine and amino-pyridine ligands.
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a suite of standard analytical techniques:
X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand with the metal center.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the ligand within the complex and provide insights into the symmetry of the coordination environment. Changes in chemical shifts upon coordination can indicate the binding sites.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is useful for observing changes in the vibrational modes of the C=N and C=C bonds in the naphthyridine ring upon coordination. Shifts in the N-H stretching frequencies can also confirm the involvement of the amino group in coordination or hydrogen bonding.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the metal-ligand interactions, including the presence of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
Although no specific metal complexes of this compound are detailed in the surveyed literature, the formation of such complexes is a logical extension of known naphthyridine chemistry.
N-Heterocyclic Carbenes (NHCs) are a class of powerful ligands known for forming highly stable bonds with metal centers, finding wide application in catalysis. While there are no specific reports on NHCs derived from this compound, a conceptual design can be proposed based on established synthetic routes for other heterocyclic systems.
A potential synthetic route could involve:
Alkylation/Arylation: Functionalizing one of the ring nitrogens of a suitable 1,7-naphthyridine precursor.
Annulation: Building an imidazole (B134444) or related azolium ring fused to the naphthyridine scaffold.
Deprotonation: Treatment with a strong base to remove the acidic proton between the two nitrogen atoms of the azolium ring, generating the free carbene.
The resulting naphthyridine-functionalized NHC would be a hybrid ligand, combining the strong σ-donating properties of the carbene with the π-system and additional coordination sites of the naphthyridine moiety. This could allow for the creation of pincer-type ligands or multimetallic complexes with potential applications in catalysis and materials science.
Applications in Supramolecular Chemistry
The structure of this compound is well-suited for directing the formation of ordered, non-covalent assemblies through specific intermolecular interactions, most notably hydrogen bonding.
This compound contains both hydrogen bond donors (the two N-H protons of the amino group) and hydrogen bond acceptors (the lone pairs on the N1 and N7 ring nitrogens). This combination of donors and acceptors allows for the formation of predictable and robust hydrogen-bonding motifs.
Potential self-assembly patterns include:
Dimer Formation: Two molecules could form a cyclic dimer through a pair of N-H···N1 hydrogen bonds. This motif is analogous to the well-known self-dimerization of 2-aminopyridine (B139424) and related heterocycles.
Chain or Tape Formation: The molecule could also assemble into one-dimensional chains or tapes. For example, one N-H of the amino group could bond to the N1 of a neighboring molecule, while the other N-H bonds to the N7 of another molecule, propagating a linear assembly.
These self-assembly processes, driven by predictable hydrogen bonding, are fundamental to the field of crystal engineering, where the goal is to design solid-state materials with specific structures and properties. A related compound, 1,7-naphthyridin-8(7H)-one, has been noted to form structures involving N-H···O hydrogen bonds, illustrating the propensity of this scaffold to engage in such interactions . The specific arrangement of donor and acceptor sites in this compound provides a template for creating new supramolecular materials.
Construction of Supramolecular Architectures based on Donor-Acceptor Arrays
The inherent electronic properties of this compound make it an excellent candidate for the construction of supramolecular architectures. The molecule features a distinct donor-acceptor (D-A) character, where the electron-donating amino group is conjugated to the electron-accepting naphthyridine ring system. This intramolecular charge-transfer characteristic is a key driver for self-assembly into ordered, non-covalent structures.
While specific research on this compound in this context is emerging, the principle is well-established for related nitrogen-containing heterocyclic systems. For instance, foldamers and macrocycles based on the 1,8-naphthyridine (B1210474) isomer have been shown to form extensive supramolecular assemblies, such as fibrils and aggregates, upon binding with cations. acs.org The binding event within the cavity of these molecules influences their external interactions, leading to the formation of higher-order structures. acs.orgacs.org Similarly, other D-A systems, such as those based on naphthalimides, utilize their electronic polarization to form stable assemblies for applications in organic electronics. nih.govmdpi.com
The structure of this compound allows for multiple non-covalent interactions, including hydrogen bonding (via the amine protons and the ring nitrogens), π-π stacking between the aromatic rings, and potential coordination with metal ions. These interactions can be precisely programmed to direct the assembly of molecules into complex, functional architectures like liquid crystals, gels, or crystalline networks. The donor-acceptor nature facilitates strong intermolecular electronic coupling, which is crucial for creating materials with tailored photophysical or electronic properties.
Development of Fluorescent Dyes and Luminophores
The donor-acceptor structure inherent to aminonaphthyridines is frequently exploited in the design of fluorescent dyes and luminophores. The amino group at the C5 position of the 1,7-naphthyridine core acts as a strong electron donor (push), while the electron-deficient naphthyridine ring serves as the acceptor (pull). This "push-pull" system facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is the fundamental mechanism for fluorescence in many organic dyes.
Derivatives of various aminonaphthyridine isomers have been shown to be highly fluorescent. For example, 2,7-dialkylamino-substituted 1,8-naphthyridines are reported to be highly fluorescent compounds suitable as stable probes for biochemical applications. mdpi.com A donor-acceptor fluorophore based on a 1,5-aminonaphthyridine framework demonstrated strong solvatochromic fluorescence, where the emission color changes with the polarity of the solvent, a characteristic feature of ICT-based dyes. nih.gov This sensitivity to the local environment allows such molecules to be used as sensors. In a related study, a new class of amine-reactive fluorescent probes based on the 1,8-naphthyridine framework was developed for the detection of amines and proteins in aqueous media. figshare.com
For this compound, excitation with light would promote an electron from a high-lying molecular orbital, largely localized on the amino group, to a low-lying molecular orbital associated with the naphthyridine ring. The subsequent relaxation and return to the ground state result in the emission of light. The energy of this emission, and thus its color, can be fine-tuned by modifying the substituents on either the amino group or the naphthyridine ring, thereby altering the energy gap between the ground and excited states.
Table 1: Photophysical Properties of Selected Naphthyridine-Based Fluorescent Dyes
| Compound Class | Isomer | Key Feature | Application |
|---|---|---|---|
| Dialkylamino-naphthyridines | 1,8- | High fluorescence quantum yield | Fluorescent probes mdpi.com |
| Aminonaphthyridine Framework | 1,5- | Strong solvatochromic fluorescence | Amine sensors nih.gov |
| Naphthyridin-2-(1H)-one-3-carboxamides | 1,8- | Linker for fluorophore attachment | Receptor ligands rsc.org |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
Future research will increasingly focus on the development of novel and sustainable synthetic pathways for 1,7-naphthyridin-5-amine and its derivatives, moving away from traditional methods that may involve harsh conditions or generate significant waste. A key area of exploration is the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts.
Furthermore, research into catalytic systems, such as the use of reusable and non-toxic catalysts, will be crucial. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of sustainability, minimizing the environmental impact of chemical synthesis.
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing existing methods and developing new ones. Future research should employ advanced analytical and computational techniques to elucidate the intricate steps of these chemical transformations.
For instance, detailed kinetic studies can provide valuable insights into reaction rates and the factors that influence them. Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify and characterize transient intermediates, providing a more complete picture of the reaction pathway.
Rational Design and Synthesis of New this compound Derivatives with Tunable Properties
The rational design and synthesis of new this compound derivatives with specific, tunable properties is a major focus for future research, particularly in the context of drug discovery. By systematically modifying the core structure, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of these compounds to enhance their biological activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies will play a pivotal role in this area. nih.govnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds. nih.gov Molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, is another promising strategy for developing new therapeutic agents with improved efficacy. rsc.orgnih.gov
The synthesis of libraries of this compound derivatives with diverse substituents will be crucial for exploring a wide range of biological targets. This approach, combined with high-throughput screening, will accelerate the discovery of new lead compounds for various diseases.
Table 1: Examples of Naphthyridine Derivatives and their Biological Activities
| Naphthyridine Derivative Class | Biological Activity | Key Findings |
| 1,7-Naphthyridine (B1217170) Analogues | PIP4K2A Inhibition | Machine learning models identified key structural features for inhibitory activity. nih.gov |
| Substituted Naphthyridines | Cytotoxicity in Cancer Cells | Methyl substitution at C-6 or C-7 enhanced activity against HeLa, HL-60, and PC-3 cell lines. nih.gov |
| 1,8-Naphthyridine-3-carbonitrile Analogues | Anti-mycobacterial Activity | Molecular hybridization led to compounds with significant activity against Mycobacterium tuberculosis. rsc.orgnih.gov |
| 5-Amino sphinxsai.comnih.govnih.govtriazolo[4,3-a] sphinxsai.commnstate.edunaphthyridine-6-carboxamides | Analgesic and Anti-inflammatory | Specific substitution patterns resulted in potent analgesic and anti-inflammatory effects with low gastrointestinal toxicity. nih.gov |
Expanding Applications in Advanced Materials Science and Supramolecular Architectures
Beyond its applications in medicinal chemistry, the this compound scaffold holds potential for the development of advanced materials and supramolecular assemblies. The unique electronic and hydrogen-bonding properties of the naphthyridine ring system make it an attractive building block for creating functional materials with novel optical, electronic, and recognition properties.
Future research could explore the incorporation of this compound derivatives into polymers and metal-organic frameworks (MOFs) to create materials with applications in sensing, catalysis, and gas storage. The ability of the naphthyridine core to act as a ligand for metal ions opens up possibilities for the design of novel coordination complexes with interesting photophysical and magnetic properties.
In the realm of supramolecular chemistry, the directed self-assembly of this compound derivatives through non-covalent interactions could lead to the formation of complex and functional architectures, such as helical foldamers and macrocycles. acs.org These supramolecular structures could find applications in areas such as molecular recognition, transport, and nanotechnology. The design of biphenanthridine-based materials for singlet fission, for example, highlights the potential of nitrogen-containing aromatic compounds in organic electronics. rsc.org
Integration of Combined Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental synthesis will be a cornerstone of future research on this compound. Integrated approaches that combine high-throughput calculations with machine learning can accelerate the discovery and design of new derivatives with desired properties. arxiv.org
Computational methods such as Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives, providing valuable insights that can guide experimental work. rsc.org Molecular docking and dynamics simulations can be employed to predict the binding of these compounds to biological targets, aiding in the rational design of new drugs. nih.gov
Machine learning algorithms can be trained on existing experimental data to develop predictive models for various properties, from synthetic accessibility to biological activity. arxiv.org This data-driven approach can help to prioritize synthetic targets and reduce the time and resources required for experimental studies. The combination of these powerful computational tools with traditional experimental chemistry will undoubtedly lead to rapid progress in the field of this compound research.
Q & A
Basic Research Questions
Q. What are the primary synthetic methods for preparing 1,7-Naphthyridin-5-amine, and how can purity be validated?
- Methodology : The compound is commonly synthesized via aminolysis of halogenated precursors (e.g., 2-chloro-3-pyridinecarbonitrile) using nucleophilic reagents like N-benzylidenebenzylamine anions. For example, reaction with LiNPr₂ yielded 6,8-diphenyl-1,7-naphthyridin-5-amine (72%) . Reduction of nitro derivatives (e.g., 3-nitro-1,7-naphthyridin-4(1H)-one) using Raney Ni under H₂ is another route (70–75% yield) . Purity validation requires HPLC with UV detection, complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodology : Use ¹H NMR to identify amine protons (δ ~5–6 ppm) and aromatic signals (δ ~7–9 ppm). ¹³C NMR confirms carbon framework, while IR spectroscopy detects N-H stretches (~3300–3500 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation. X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly in substituted derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Use fume hoods, nitrile gloves, and safety goggles during handling. In case of skin contact, wash immediately with soap and water. Monitor for toxic decomposition products (e.g., NOₓ, NH₃) during high-temperature reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in aminolysis-based synthesis of this compound derivatives?
- Methodology : Optimize solvent polarity (e.g., THF for better nucleophilicity) and temperature (70–100°C). Use stoichiometric excess of amine nucleophiles (1.5–2.0 eq) and catalytic bases (e.g., K₂CO₃) to deprotonate intermediates. For halogenated precursors, microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. What mechanistic insights explain the cyclization behavior of amino-substituted 1,7-naphthyridines under acidic conditions?
- Methodology : Intramolecular cyclization (e.g., 8-butyl-5-formylmethyl-1,7-naphthyridin-6-amine → pyrrolo-naphthyridine) proceeds via protonation of the formyl group, followed by nucleophilic attack by the amine. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., monitoring by LC-MS) validate proposed mechanisms .
Q. How should researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodology : Conduct reproducibility studies under standardized conditions (solvent, temperature, catalyst loading). Use Design of Experiments (DoE) to identify critical variables (e.g., moisture sensitivity, reagent purity). Cross-reference with alternative routes (e.g., nitro reduction vs. direct amination) to assess robustness. Document uncertainties in raw material quality and reaction monitoring techniques .
Q. What strategies mitigate instability of this compound during long-term storage or under reactive conditions?
- Methodology : Stabilize via salt formation (e.g., hydrochloride salts) or lyophilization. Avoid exposure to light (store in amber vials) and oxidizing agents. For reactive conditions (e.g., high pH), employ scavengers (e.g., BHT for radical inhibition). Conduct accelerated stability studies (40°C/75% RH) to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
